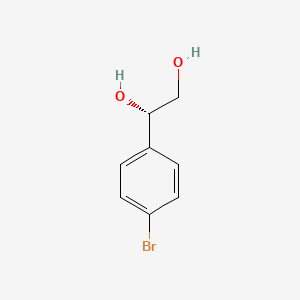

![molecular formula C9H8ClKN2O3 B2769356 Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate CAS No. 2377035-97-5](/img/structure/B2769356.png)

Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate, also known as potassium ( (4-chlorophenyl)carbamoyl)glycinate, is a chemical compound with the CAS Number: 2377035-97-5 . It has a molecular weight of 266.73 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9ClN2O3.K/c10-6-1-3-7 (4-2-6)12-9 (15)11-5-8 (13)14;/h1-4H,5H2, (H,13,14) (H2,11,12,15);/q;+1/p-1 . The InChI key is ATUKUCLBTOKJEE-UHFFFAOYSA-M . Physical And Chemical Properties Analysis

Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate is a salt . More specific physical and chemical properties are not available.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Approaches

Research demonstrates methods for synthesizing potassium compounds with complex organic structures, optimizing reaction processes for industrial production due to simplicity and cost-effectiveness. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate shows a total yield rate of 75.8%, validated through NMR spectroscopy, indicating the feasibility of synthesizing similar potassium-based organic compounds for various applications (Wang Yong-sheng, 2007).

Structural Characterization

The detailed structural characterization of potassium compounds, such as the crystal structure analysis of potassium 2-(N-hydroxycarbamoyl)acetate monohydrate, provides insights into their chemical behavior and potential applications. Such studies reveal the coordination sphere of potassium ions and the network of hydrogen bonds, essential for understanding the compound's reactivity and interaction with other molecules (E. Prisyazhnaya et al., 2009).

Applications in Environmental Science and Technology

- Water Treatment: Potassium ferrate (VI) has been explored for its efficacy in treating water by oxidizing organic pollutants. Studies on the degradation of phenol and chlorophenols by potassium ferrate under varying pH levels indicate its potential in removing hazardous substances from water, offering a basis for its application in environmental remediation and water purification technologies (N. Graham et al., 2004).

Applications in Agriculture

- Fertilizer Efficiency: Research on the effects of polymer-coated potassium chloride on cotton yield suggests that potassium compounds can significantly influence agricultural productivity. This study indicates that optimizing potassium fertilizer formulations could enhance crop yields, potassium use efficiencies, and economic benefits, underlining the importance of potassium in agriculture (Xiuyi Yang et al., 2017).

Applications in Energy Storage

- Potassium-Ion Batteries: Concentrated potassium acetate has been investigated as a water-in-salt electrolyte for potassium-ion batteries. This application demonstrates a wide potential window and facilitates the reversible operation of anode materials, highlighting the role of potassium compounds in developing advanced energy storage systems (Daniel P. Leonard et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

potassium;2-[(4-chlorophenyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUKUCLBTOKJEE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC(=O)[O-])Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClKN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)

![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)

![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)

![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)

![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)